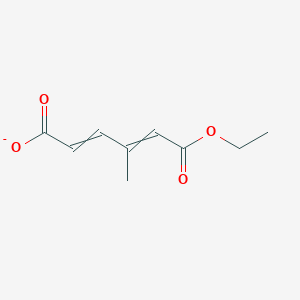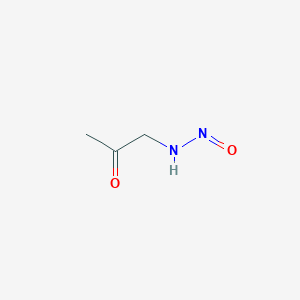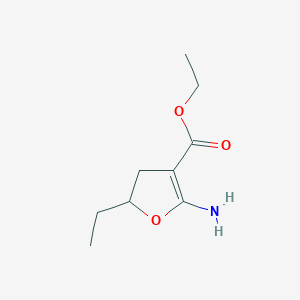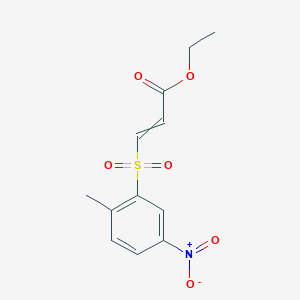
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a nitro group, a sulfonyl group, and an ethyl ester group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate typically involves a multi-step process. One common method includes:
Sulfonation: The addition of a sulfonyl group to the benzene ring.
Esterification: The formation of the ethyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- Ethyl 3-(2-methyl-4-nitrobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(2-methyl-5-chlorobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)propanoate
Uniqueness: Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate is unique due to the specific positioning of the nitro and sulfonyl groups on the benzene ring, which significantly influences its chemical reactivity and potential applications. The presence of the ethyl ester group also adds to its versatility in various chemical reactions.
Propriétés
Numéro CAS |
91077-72-4 |
|---|---|
Formule moléculaire |
C12H13NO6S |
Poids moléculaire |
299.30 g/mol |
Nom IUPAC |
ethyl 3-(2-methyl-5-nitrophenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H13NO6S/c1-3-19-12(14)6-7-20(17,18)11-8-10(13(15)16)5-4-9(11)2/h4-8H,3H2,1-2H3 |
Clé InChI |
WCJLKOYYVUUYMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


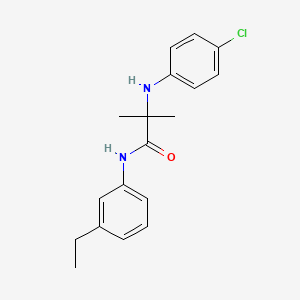
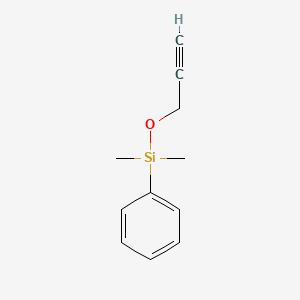
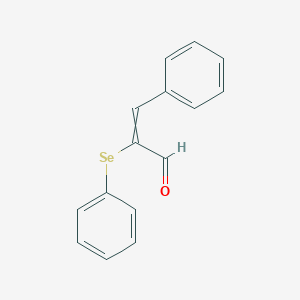
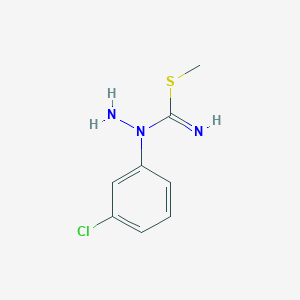
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
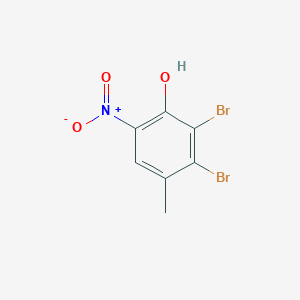
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)
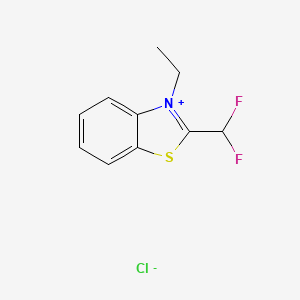
![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
